molecular formula C8H7IN2 B1343685 6-Iodo-1H-indol-4-amine CAS No. 885520-58-1

6-Iodo-1H-indol-4-amine

Cat. No. B1343685
CAS RN: 885520-58-1
M. Wt: 258.06 g/mol
InChI Key: WPHLQRYJCPKVHM-UHFFFAOYSA-N
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Description

6-Iodo-1H-indol-4-amine is a compound that can be associated with the indole class of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. Although the provided papers do not directly discuss 6-Iodo-1H-indol-4-amine, they do provide insights into the synthesis, properties, and applications of structurally related indole derivatives.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline involves palladium-catalyzed C-N and C-C coupling reactions . Another paper describes a catalyst-free synthesis of 6-hydroxy indoles through aza-Michael addition and rearomatization reactions . Additionally, substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and substituted benzylidene-(1H-indol-4-yl)-amines were synthesized from 4-nitro-1H-indole and 4-amino-1H-indole as intermediates . These methods could potentially be adapted for the synthesis of 6-Iodo-1H-indol-4-amine by incorporating an iodination step.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their electronic and optical properties. The paper on triarylamines based on 6H-indolo[2,3-b]quinoxaline discusses the influence of peripheral amines on the electronic absorption spectra and the localization of emission on the chromophore . Theoretical investigations such as TDDFT simulations help rationalize the origin of optical spectra and observed trends . These insights could be relevant when analyzing the molecular structure of 6-Iodo-1H-indol-4-amine, particularly how the iodo substituent might affect its electronic properties.

Chemical Reactions Analysis

The reactivity of indole derivatives is highlighted in several papers. For example, the synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives through anodic oxidation of aminodiphenylamine in the presence of nitrile derivatives showcases the potential for electrochemical reactions . The synthesis of 6H-indolo[2,3-b]quinolines via the reaction of indole-3-carboxyaldehyde with aryl amines in the presence of iodine suggests that iodine can play a role in facilitating reactions involving indole derivatives . These findings could inform the chemical reactions analysis for 6-Iodo-1H-indol-4-amine, particularly in terms of its potential reactivity and the role of iodine in its synthesis or further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The compounds described in the first paper exhibit green or yellow emission and display one-electron quasi-reversible oxidation, which is attributed to the oxidation of the peripheral amines . The enhanced thermal stability and higher glass transition temperatures are due to the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are important when considering the potential applications of 6-Iodo-1H-indol-4-amine, as they could affect its stability, reactivity, and suitability for various uses.

Scientific Research Applications

Functionalization and Derivatization of Indoles

6-Iodo-1H-indol-4-amine serves as a versatile intermediate for the functionalization and derivatization of indoles, a crucial scaffold in medicinal chemistry. Studies have shown that the introduction of an iodine atom at the indole core facilitates various chemical transformations, leading to diverse indole derivatives with potential biological activities. For instance, the 1,3-iodo-amination of 2-methyl indoles through Csp2-Csp3 dual functionalization using iodine reagents has been developed, providing a pathway to synthesize 2-aminomethyl-3-iodo-indole derivatives. This method leverages the unique reactivity of iodine for complex transformations, highlighting the utility of 6-Iodo-1H-indol-4-amine in synthesizing compounds with intricate molecular architectures (Moriyama, Hamada, Ishida, & Togo, 2018).

Synthesis of Novel Indole Derivatives

The compound is instrumental in synthesizing novel indole derivatives, which are significant due to their widespread applications in pharmaceuticals, agrochemicals, and materials science. An electrochemical approach for the iodoamination of various indole derivatives has been reported, showcasing an environmentally friendly method for the synthesis of complex indole structures. This strategy underscores the potential of 6-Iodo-1H-indol-4-amine in green chemistry applications, enabling the late-stage functionalization of natural products and pharmaceuticals, and facilitating gram-scale synthesis and radiosynthesis of labeled compounds (Lei et al., 2020).

Advanced Material and Molecular Structure Analysis

Beyond its applications in synthesis, 6-Iodo-1H-indol-4-amine is a subject of study in materials science and advanced molecular structure analysis. Research into new indole derivatives emphasizes the diverse applications of these compounds in optical materials and biological fields. Experimental and computational investigations have provided insights into the molecular structure, spectroscopic properties, and stability of indole-based compounds, contributing to the development of materials with novel properties (Tariq et al., 2020).

Safety and Hazards

Safety data for “6-Iodo-1H-indol-4-amine” suggests that it should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

6-iodo-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHLQRYJCPKVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646460
Record name 6-Iodo-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-1H-indol-4-amine

CAS RN

885520-58-1
Record name 6-Iodo-1H-indol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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